molecular formula C22H16N2O2S B3491183 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B3491183
M. Wt: 372.4 g/mol
InChI Key: SNDIZQWNGOSRAZ-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyano group, a cyclopenta[b]thiophene ring, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves the following steps:

    Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.

    Coupling with Xanthene: The final step involves coupling the cyclopenta[b]thiophene derivative with a xanthene derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpropanamide

Uniqueness

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of a cyano group, a cyclopenta[b]thiophene ring, and a xanthene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c23-12-16-13-8-5-11-19(13)27-22(16)24-21(25)20-14-6-1-3-9-17(14)26-18-10-4-2-7-15(18)20/h1-4,6-7,9-10,20H,5,8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIZQWNGOSRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
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N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 5
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
Reactant of Route 6
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE

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